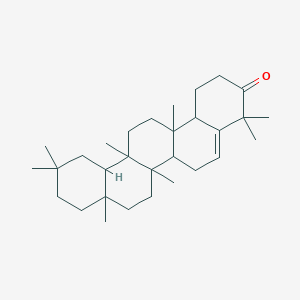

4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one

Description

This compound is a pentacyclic triterpenoid characterized by a complex fused-ring system with eight methyl substituents at positions 4, 4, 6a, 6b, 8a, 11, 11, and 14a. Its IUPAC name reflects its structural complexity, which includes a ketone group at position 2. The molecule is classified under prenol lipids and triterpenoids, with a molecular formula of C₃₀H₄₈O and a molecular weight of 426.724 g/mol . It has been isolated from diverse plant species, including Barleria albostellata, Adansonia digitata (baobab), and Strychnos ligustrina, where it often constitutes a significant fraction of lipophilic extracts (e.g., 9.83–11.09% in S. ligustrina and Barleria albostellata) .

Properties

IUPAC Name |

4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPCBKGIPJPDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60413192 | |

| Record name | 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7233-61-6 | |

| Record name | 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and reduction steps under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated forms.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Bioactivities:

- Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria .

- Antioxidant: Scavenges free radicals, likely due to its triterpenoid skeleton .

- Anticancer : Inhibits tumor cell proliferation and cholesterol synthesis .

- Anti-inflammatory : Modulates NF-κB signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues:

Key Comparisons:

Structural Variations: The target compound’s 3-keto group distinguishes it from β-amyrin (hydroxyl at C3) and simiarenol (additional hydroxyl group). Compared to stigmasterol, a phytosterol, the triterpenoid skeleton of the target compound provides greater rigidity, which may enhance its antioxidant and anticancer activities .

Bioactivity Profiles: Antibacterial Potency: The target compound shows broader-spectrum antibacterial activity compared to β-amyrin, which is more selective for Gram-positive bacteria . Antioxidant Efficiency: While both the target compound and simiarenol exhibit antioxidant effects, the former’s ketone group may confer higher radical-scavenging capacity due to resonance stabilization of reactive intermediates . Anticancer Mechanisms: Unlike ursolic acid, which induces apoptosis via mitochondrial pathways, the target compound inhibits NF-κB signaling, a key pathway in inflammation-driven cancers .

Natural Sources and Yield: The compound is a major constituent in Barleria albostellata (2.35% in hexane extracts) and Adansonia digitata (up to 89.82% in ethyl acetate fractions) , whereas β-amyrin and simiarenol are typically minor components (<5%) .

Pharmacokinetic Properties: Predicted drug-likeness scores (e.g., 81.38% similarity to NF-κB inhibitors) suggest favorable bioavailability compared to larger triterpenoids like ursolic acid .

Biological Activity

The compound 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one is a complex organic molecule belonging to the class of terpenoids. Its intricate structure features multiple methyl groups and a unique stereochemistry that contribute to its biological activities. This article provides a detailed exploration of its biological activity based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C30H48O |

| Molecular Weight | 424.7 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 644.4 °C |

| Melting Point | Not Available |

Sources and Extraction

This compound has been isolated from various plant sources such as Alnus japonica and Salacia chinensis. The extraction processes typically involve solvent extraction methods that leverage the compound's solubility characteristics.

Pharmacological Properties

Research indicates that 4,4,6a,6b,8a,11,11,14a-octamethyl-2H-picen-3-one exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals and reduce oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory actions that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial activity of terpenoids found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural antimicrobial agents .

- Antioxidant Activity :

- Anti-inflammatory Research :

The biological activities of 4,4,6a,6b,8a,11,11,14a-octamethyl-2H-picen-3-one may be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in the inflammatory response.

- Scavenging Free Radicals : Its structure allows it to interact with free radicals effectively.

- Regulation of Gene Expression : It may influence the expression of genes related to inflammation and oxidative stress response.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Methylpicene | Fewer methyl groups | Antimicrobial | Simpler structure |

| Dihydropicene | Similar backbone | Antioxidant | Different saturation level |

| Octamethylcyclopentane | Saturated structure | Limited bioactivity | Non-terpenoid |

This table highlights how the extensive methylation and unique structure of 4,4,6a,6b,8a,11,11,14a-octamethyl-2H-picen-3-one contribute to its diverse biological activities not fully explored in other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.